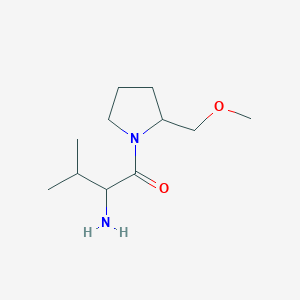

2-Amino-1-((S)-2-(methoxymethyl)pyrrolidin-1-yl)-3-methylbutan-1-one

CAS No.:

Cat. No.: VC19808834

Molecular Formula: C11H22N2O2

Molecular Weight: 214.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H22N2O2 |

|---|---|

| Molecular Weight | 214.30 g/mol |

| IUPAC Name | 2-amino-1-[2-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one |

| Standard InChI | InChI=1S/C11H22N2O2/c1-8(2)10(12)11(14)13-6-4-5-9(13)7-15-3/h8-10H,4-7,12H2,1-3H3 |

| Standard InChI Key | PBHXFQGVMCWVKG-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(C(=O)N1CCCC1COC)N |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 2-amino-1-[2-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one, reflects its core structure: a pyrrolidine ring substituted with a methoxymethyl group at the 2-position, linked to a 3-methylbutan-1-one backbone via an amine group. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 214.30 g/mol |

| InChI Key | PBHXFQGVMCWVKG-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(C(=O)N1CCC(C1)COC)N |

The stereochemistry at the chiral center (S-configuration) is critical for its reactivity and potential biological interactions.

Synthesis and Reaction Chemistry

Synthetic Pathways

The synthesis involves multi-step organic transformations:

-

Chiral Pyrrolidine Preparation: (S)-2-(methoxymethyl)pyrrolidine is synthesized via asymmetric hydrogenation or resolution of racemic mixtures .

-

Ketone Formation: Coupling the pyrrolidine with 3-methyl-2-nitrobutanoic acid, followed by nitro reduction to the amine, yields the target compound.

-

Purification: Chromatography (e.g., silica gel, HPLC) ensures enantiomeric purity >98%.

Key Reactions

-

Reductive Amination: Reacts with aldehydes to form secondary amines, useful for derivatization.

-

N-Acylation: The amine group undergoes acylation with acid chlorides, enabling peptide-like bond formation.

-

Oxidation: The ketone moiety can be oxidized to carboxylic acids under strong conditions (e.g., KMnO₄).

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 85–87°C (estimated) |

| Boiling Point | 320–325°C (predicted) |

| Solubility | Soluble in DMSO, methanol; insoluble in water |

| Optical Rotation | (c=1, CHCl₃) |

The compound’s hydrophobicity (LogP ≈ 1.2) suggests moderate membrane permeability, relevant for drug design.

Future Research Directions

-

Pharmacokinetic Studies: Assess absorption, distribution, and toxicity profiles.

-

Target Identification: High-throughput screening against disease-relevant targets (e.g., GPCRs, ion channels).

-

Synthetic Optimization: Develop catalytic asymmetric routes to improve yield and sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume